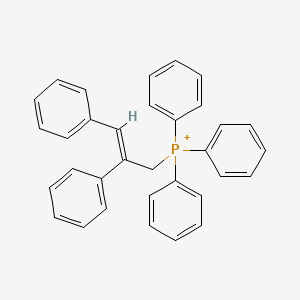![molecular formula C12H18O2 B12665453 [1-(1-Ethoxyethoxy)ethyl]benzene CAS No. 66222-21-7](/img/structure/B12665453.png)
[1-(1-Ethoxyethoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-Ethoxyethoxy)ethyl]benzene: is an organic compound with the molecular formula C12H18O2 It is characterized by the presence of an ethoxyethoxy group attached to an ethylbenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Ethoxyethoxy)ethyl]benzene typically involves the reaction of ethylbenzene with ethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(1-Ethoxyethoxy)ethyl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of ethylbenzene derivatives. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxyethoxy group can be replaced by other functional groups. Common reagents for these reactions include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethylbenzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: [1-(1-Ethoxyethoxy)ethyl]benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model compound to study the interactions of ethoxyethoxy groups with biological molecules. This can provide insights into the behavior of similar compounds in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop compounds with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of [1-(1-Ethoxyethoxy)ethyl]benzene involves its interaction with molecular targets through its ethoxyethoxy group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in chemical and biological systems. The pathways involved may include the activation or inhibition of specific enzymes or receptors, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Ethylbenzene: A simpler compound with a similar core structure but lacking the ethoxyethoxy group.
1-(2-Methoxyethoxy)ethylbenzene: A compound with a methoxyethoxy group instead of an ethoxyethoxy group.
1-(1-Ethoxyethoxy)ethylbenzene derivatives: Compounds with additional functional groups attached to the ethoxyethoxy group.
Uniqueness: [1-(1-Ethoxyethoxy)ethyl]benzene is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its simpler analogs.
Propriétés
Numéro CAS |
66222-21-7 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-(1-ethoxyethoxy)ethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-4-13-11(3)14-10(2)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |
Clé InChI |
VFIWVXFOXFCGOO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)



![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)



